molecular formula C37H48N6O6S2 B13392158 Hydroxyritonavir (M2)

Hydroxyritonavir (M2)

Cat. No.: B13392158
M. Wt: 736.9 g/mol
InChI Key: CLEDZMPJHBBTNZ-UHFFFAOYSA-N
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Description

Hydroxy Ritonavir is a derivative of Ritonavir, an antiretroviral medication primarily used in combination with other medications to treat HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. Hydroxy Ritonavir, like its parent compound, is designed to enhance the efficacy of other protease inhibitors by inhibiting the enzyme that metabolizes these drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Ritonavir involves multiple steps, starting from the basic structure of Ritonavir. The process typically includes the introduction of a hydroxyl group to the Ritonavir molecule. This can be achieved through various chemical reactions, such as oxidation or substitution reactions, under controlled conditions. The specific reagents and catalysts used in these reactions can vary, but common choices include oxidizing agents like hydrogen peroxide or organic peroxides .

Industrial Production Methods

Industrial production of Hydroxy Ritonavir follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Ritonavir undergoes several types of chemical reactions, including:

    Oxidation: Introduction of the hydroxyl group.

    Reduction: Conversion of any intermediate oxides back to the desired hydroxyl compound.

    Substitution: Replacement of specific functional groups to achieve the final structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, organic peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The primary product is Hydroxy Ritonavir, but side products can include various oxidized or reduced forms of Ritonavir, depending on the reaction conditions .

Scientific Research Applications

Hydroxy Ritonavir has a wide range of applications in scientific research:

Mechanism of Action

Hydroxy Ritonavir inhibits the HIV viral proteinase enzyme, preventing the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This inhibition results in the formation of immature, noninfectious viral particles. Additionally, Hydroxy Ritonavir acts as a potent inhibitor of the enzyme CYP3A4, increasing the plasma concentrations of other protease inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: The parent compound, primarily used to boost the efficacy of other protease inhibitors.

    Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for treating COVID-19.

    Lopinavir: Often used in combination with Ritonavir for HIV treatment.

Uniqueness

Hydroxy Ritonavir stands out due to its enhanced ability to inhibit CYP3A4, making it a more effective booster for other protease inhibitors. This unique property allows for lower doses of the primary drugs, reducing potential side effects and improving patient compliance .

Properties

Molecular Formula

C37H48N6O6S2

Molecular Weight

736.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)

InChI Key

CLEDZMPJHBBTNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O

Origin of Product

United States

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